1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine is an organic compound with the chemical formula C13H22N2O3 It is a hydrazine derivative characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine typically involves the reaction of 3,4,5-triethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biomolecules makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Dimethoxyphenyl)methyl]hydrazine
- 1-[(3,4,5-Trimethoxyphenyl)methyl]hydrazine
- 1-[(3,4,5-Triethoxyphenyl)ethyl]hydrazine
Uniqueness
1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine is unique due to the presence of three ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
1016719-11-1 |
---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(3,4,5-triethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C13H22N2O3/c1-4-16-11-7-10(9-15-14)8-12(17-5-2)13(11)18-6-3/h7-8,15H,4-6,9,14H2,1-3H3 |
InChI Key |
LUVHROJJXRWQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.